molecular formula C17H16N4O2S2 B2933061 4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 1251575-62-8

4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2933061
CAS No.: 1251575-62-8
M. Wt: 372.46
InChI Key: ZVWAFJHCBBLKHW-UHFFFAOYSA-N
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Description

4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core linked to a thiazole and thiadiazole moiety. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the thiazole and thiadiazole rings to the benzamide core through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiadiazole rings.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzamide core.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the thiazole and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects in various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide likely involves interactions with specific molecular targets such as enzymes or receptors. The thiazole and thiadiazole rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules and lead to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of both thiazole and thiadiazole rings in a single molecule. This combination can lead to synergistic effects and enhanced biological activities compared to compounds containing only one of these rings.

Properties

IUPAC Name

4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S2/c1-10-20-21-17(25-10)19-16(22)12-4-6-13(7-5-12)23-8-15-18-14(9-24-15)11-2-3-11/h4-7,9,11H,2-3,8H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWAFJHCBBLKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OCC3=NC(=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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